

Head-to-Head Comparison: ML347 vs. K02288 in BMP Signaling Inhibition

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Compound of Interest

Compound Name: ML347

Cat. No.: B609147

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For researchers and drug development professionals investigating the intricate Bone Morphogenetic Protein (BMP) signaling pathway, the choice of small molecule inhibitors is critical. Among the available options, **ML347** and K02288 have emerged as potent tools for targeting Activin Receptor-Like Kinase 2 (ALK2), a key type I BMP receptor. This guide provides an objective, data-driven comparison of these two compounds to aid in the selection of the most appropriate inhibitor for specific research needs.

Executive Summary

Both **ML347** and K02288 are potent inhibitors of ALK2, effectively blocking the canonical BMP-Smad signaling cascade. **ML347**, a pyrazolo[1,5-a]pyrimidine derivative, demonstrates high selectivity for ALK2 over the closely related ALK3. K02288, a 2-aminopyridine-based inhibitor, exhibits low nanomolar potency against ALK1, ALK2, and ALK6. While both are valuable research tools, their distinct selectivity profiles and reported cell-based potencies warrant careful consideration.

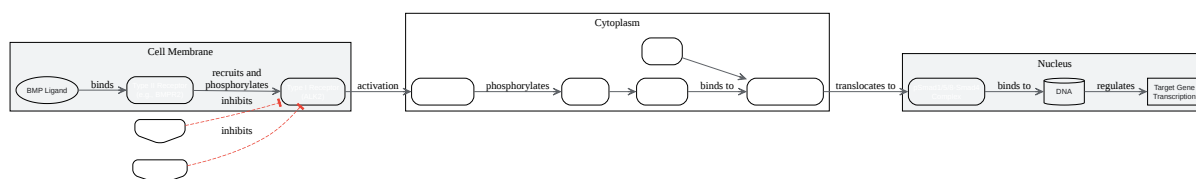
Data Presentation

The following table summarizes the key quantitative data for **ML347** and K02288 based on available experimental evidence.

| Parameter | ML347 | K02288 | Reference |
|----------------------------|---|--|-----------|
| Target(s) | ALK1, ALK2 | ALK1, ALK2, ALK6 | [1][2] |
| Chemical Scaffold | Pyrazolo[1,5-a]pyrimidine | 2-aminopyridine | [3][4] |
| IC50 vs. ALK1 | 46 nM | 1.8 nM | [1][5] |
| IC50 vs. ALK2 | 32 nM | 1.1 nM | [2] |
| IC50 vs. ALK3 | >10,000 nM (>300-fold selective for ALK2) | 34.4 nM | [5] |
| IC50 vs. ALK6 | 9,830 nM | 6.4 nM | [5] |
| Cell-Based BMP4 Assay IC50 | 152 nM (in C2C12-BRE-Luc cells) | ~100 nM (pSmad1/5/8 inhibition in C2C12 cells) | [4] |
| Kinase Selectivity | Highly selective for ALK2 over ALK3. Inactive against a panel of other closely related kinases. | Highly selective against a panel of 250 kinases, with some off-target activity against ABL and ARG at 0.1 μ M. | [6] |

Signaling Pathway and Mechanism of Action

ML347 and **K02288** act as ATP-competitive inhibitors of the ALK2 kinase domain. By binding to the ATP pocket, they prevent the phosphorylation and activation of the receptor, thereby blocking the downstream phosphorylation of Smad1, Smad5, and Smad8. This inhibition prevents the formation of the Smad1/5/8-Smad4 complex and its subsequent translocation to the nucleus, ultimately leading to the downregulation of BMP target gene transcription.



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Caption: BMP signaling pathway and points of inhibition by **ML347** and K02288.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

In Vitro ALK2 Kinase Assay (ATP Competition)

This assay quantifies the ability of an inhibitor to compete with ATP for binding to the ALK2 kinase domain.

Materials:

- Recombinant human ALK2 kinase domain
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- ATP (at a concentration near the K_m for ALK2)
- Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

- $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)
- **ML347** or K02288 at various concentrations
- 96-well plates
- Incubator
- Detection system (scintillation counter or luminometer)

Procedure:

- Prepare a reaction mixture containing the ALK2 enzyme and substrate in the kinase buffer.
- Add serial dilutions of the inhibitor (**ML347** or K02288) or vehicle control to the wells of a 96-well plate.
- Add the enzyme/substrate mixture to the wells.
- Initiate the kinase reaction by adding ATP (spiked with $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ if using the radioactive method).
- Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding EDTA or using the stop reagent from a commercial kit).
- Detect the amount of substrate phosphorylation. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, follow the manufacturer's instructions for signal detection.
- Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Smad1/5/8 Phosphorylation Western Blot

This cell-based assay assesses the ability of the inhibitors to block BMP-induced phosphorylation of Smad1/5/8.

Materials:

- A cell line responsive to BMP signaling (e.g., C2C12 myoblasts)
- Cell culture medium and supplements
- BMP4 ligand
- **ML347** or K02288
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, and a loading control (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- SDS-PAGE gels and Western blotting apparatus

Procedure:

- Seed the cells in multi-well plates and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **ML347**, K02288, or vehicle for 1-2 hours.
- Stimulate the cells with BMP4 (e.g., 50 ng/mL) for 30-60 minutes.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody against phospho-Smad1/5/8 overnight at 4°C.

- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe for total Smad1 and the loading control to normalize the data.

BMP-Responsive Element (BRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the BMP-Smad signaling pathway.

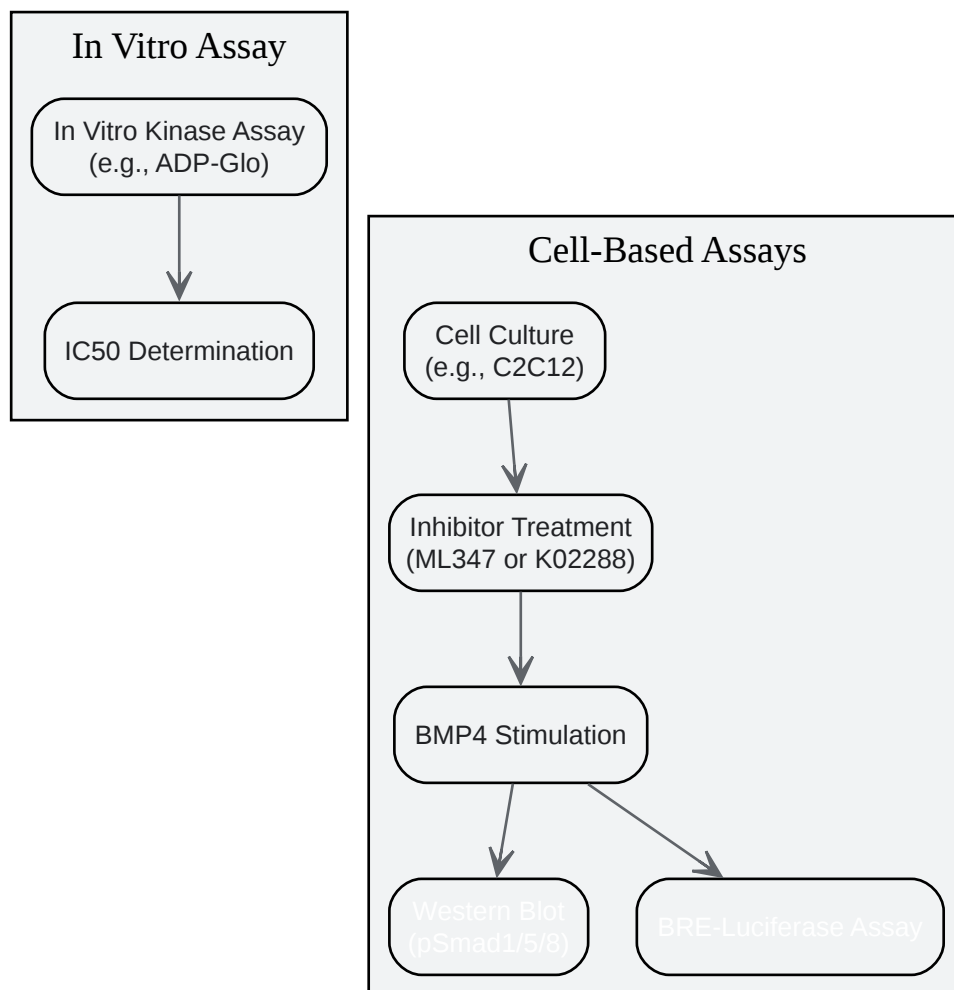
Materials:

- A cell line stably or transiently transfected with a BRE-luciferase reporter construct (e.g., C2C12-BRE-Luc)
- Cell culture medium and supplements
- BMP4 ligand
- **ML347** or K02288
- Luciferase assay reagent (containing luciferin)
- Luminometer

Procedure:

- Seed the BRE-reporter cells in a 96-well plate.
- Pre-treat the cells with serial dilutions of the inhibitors or vehicle for 1-2 hours.
- Stimulate the cells with BMP4 for 6-24 hours.
- Lyse the cells according to the luciferase assay kit manufacturer's instructions.
- Add the luciferase substrate to the cell lysates.

- Measure the luminescence using a luminometer.
- Normalize the luciferase activity (e.g., to total protein concentration or a co-transfected control reporter like Renilla luciferase).
- Calculate the percentage of inhibition and determine the IC50 values.



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Caption: A typical experimental workflow for evaluating ALK2 inhibitors.

Conclusion

Both **ML347** and K02288 are potent and valuable inhibitors for studying BMP signaling.

- **ML347** is the preferred choice when high selectivity against ALK3 is crucial. Its >300-fold selectivity makes it an excellent tool for dissecting the specific roles of ALK2 in various biological processes.
- K02288 offers very high potency against ALK1, ALK2, and ALK6. Researchers interested in targeting these receptors simultaneously may find K02288 to be a more suitable option. However, its lower selectivity against ALK3 compared to **ML347** should be considered.

The choice between **ML347** and K02288 will ultimately depend on the specific experimental context and the desired selectivity profile. The provided data and protocols should serve as a comprehensive resource to guide this decision-making process.

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